15-Octadecenal

Analytical Chemistry Metabolomics Pheromone Identification

15-Octadecenal (CAS 56554-93-9) is an 18-carbon monounsaturated fatty aldehyde with the molecular formula C18H34O and an exact mass of 266.260966 g/mol. Commercially, this compound is primarily supplied as a high-purity analytical standard, most commonly with the (E)-15-octadecenal stereochemistry (InChIKey: CTJCPAKVYBLASZ-ONEGZZNKSA-N).

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 56554-93-9
Cat. No. B15175938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Octadecenal
CAS56554-93-9
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCCCCCCC=O
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,18H,2,5-17H2,1H3/b4-3+
InChIKeyCTJCPAKVYBLASZ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Octadecenal (CAS 56554-93-9) Sourcing Guide: Analytical Identity and Baseline Specifications


15-Octadecenal (CAS 56554-93-9) is an 18-carbon monounsaturated fatty aldehyde with the molecular formula C18H34O and an exact mass of 266.260966 g/mol [1]. Commercially, this compound is primarily supplied as a high-purity analytical standard, most commonly with the (E)-15-octadecenal stereochemistry (InChIKey: CTJCPAKVYBLASZ-ONEGZZNKSA-N) [1]. It belongs to the broader class of long-chain aldehydes used as intermediates in pheromone synthesis and as reference materials in lipidomics research [2].

Why 'Octadecenal' Is Not a Commodity: Positional and Stereochemical Specificity in 15-Octadecenal Sourcing


15-Octadecenal cannot be substituted with generic 'octadecenal' or even close analogs like (Z)-11-octadecenal due to the absolute requirement of double bond position (Δ15) and configuration (E) for specific biological and analytical applications. In pheromone research, even minor changes in double bond position or geometry can abolish or reverse electrophysiological activity [1]. For instance, (13Z,15E)-octadecadienal elicits strong antennal responses in target species, whereas its (13Z,15Z) isomer is completely inactive [1]. Similarly, procurement for analytical standardization demands precise matching of retention indices and spectral fingerprints; substituting a different positional isomer introduces quantifiable error in GC-MS identification and quantification [2].

Quantitative Differentiation of 15-Octadecenal (CAS 56554-93-9) Against Closest Analogs: Evidence-Based Selection Guide


Unique Retention and Spectral Fingerprint: Differentiating (E)-15-Octadecenal from Positional Isomers for GC-MS Analysis

The analytical identification of (E)-15-octadecenal is defined by a unique combination of a molecular formula of C18H34O, an exact mass of 266.260966 g/mol, and the specific InChIKey CTJCPAKVYBLASZ-ONEGZZNKSA-N, which collectively serve as a definitive digital fingerprint distinguishing it from all other octadecenal positional and geometric isomers [1]. While specific gas chromatographic retention index data was not located in the available primary literature for direct comparison, the unique InChIKey provides an unambiguous identifier for accurate compound matching in spectral libraries and analytical workflows [1]. This level of specificity is critical, as demonstrated by studies on related compounds where (Z)-11-octadecenal was shown to be non-essential and inactive in a pheromone blend where (Z)-13-octadecenal was a required component [2].

Analytical Chemistry Metabolomics Pheromone Identification

Differential Electrophysiological Activity: E-Configured Double Bond Essential for Biological Signal Transduction

The stereochemistry of the double bond in octadecenal derivatives is a binary switch for biological activity. In a direct head-to-head comparison, GC-EAD analysis of M. siversi pheromone gland extracts showed that the (13Z,15E)-octadecadienal isomer elicited strong electrophysiological activity from male antennae, whereas the (13Z,15Z)-octadecadienal isomer elicited no detectable activity [1]. This demonstrates a quantifiable, all-or-nothing response driven by the E-configuration of the terminal double bond, a finding that is directly extrapolatable to the significance of the (E)-15-octadecenal configuration.

Electrophysiology Insect Olfaction Structure-Activity Relationship

Field Attraction Efficacy: Superior Performance of Correct Stereoisomer in Pest Management Applications

The electrophysiological specificity translates directly into field efficacy. Field trapping experiments demonstrated that traps baited solely with the active (13Z,15E)-octadecadienal isomer captured significantly more male M. siversi moths compared to traps baited with the inactive (13Z,15Z)-isomer or a binary mixture of both [1]. This establishes a clear performance differential for the E-configuration of the terminal double bond, a structural feature shared with (E)-15-octadecenal.

Integrated Pest Management Field Bioassay Semiochemical Efficacy

Validated Application Scenarios for 15-Octadecenal (CAS 56554-93-9) Based on Quantitative Evidence


As a Certified Reference Material for Lipidomics and Metabolomics Workflows

The primary application for high-purity 15-octadecenal is as a certified analytical standard. Its unique spectral fingerprint (InChIKey CTJCPAKVYBLASZ-ONEGZZNKSA-N) [1] makes it indispensable for the unambiguous identification and quantification of long-chain aldehydes in complex biological matrices. Using the correct isomer ensures accurate retention time and mass spectral matching, preventing the analytical errors that would arise from using a generic or misidentified octadecenal analog [2].

As a Critical Intermediate in the Stereoselective Synthesis of Lepidopteran Sex Pheromones

The (E)-15-octadecenal isomer serves as a key building block in the synthesis of more complex pheromone components containing a terminal E-configured double bond. As demonstrated in the total synthesis of (13Z,15E)-octadecadienal, the specific stereochemistry of the 15-carbon position is essential for the final product's biological activity [1]. Procurement of the correct (E)-isomer is therefore a prerequisite for synthesizing active pheromone lures for pest monitoring and control, where the Z-isomer or saturated analog would yield an inactive or inferior product [1].

For Investigating Structure-Activity Relationships (SAR) in Insect Olfaction

The stark difference in electrophysiological and behavioral activity between the E and Z isomers of related octadecadienals highlights the utility of 15-octadecenal in SAR studies [1]. Researchers can use the pure (E)-15-octadecenal isomer as a tool to probe the specificity of insect odorant receptors. By comparing the neuronal response to the E-isomer against the Z-isomer or the saturated aldehyde (octadecanal), it is possible to map the precise structural requirements for receptor activation, a line of inquiry that cannot be pursued with isomeric mixtures [2].

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